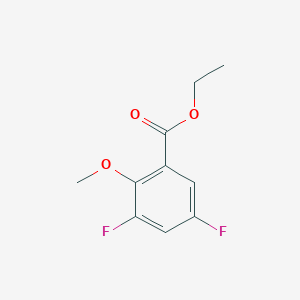

Ethyl 3,5-difluoro-2-methoxybenzoate

Description

Ethyl 3,5-difluoro-2-methoxybenzoate (C₁₀H₁₀F₂O₃) is a fluorinated aromatic ester characterized by fluorine substituents at the 3 and 5 positions of the benzene ring and a methoxy group (-OCH₃) at the 2 position. The ethyl ester functional group (-COOCH₂CH₃) enhances its lipophilicity, making it a candidate for applications in agrochemicals or pharmaceutical intermediates.

Properties

IUPAC Name |

ethyl 3,5-difluoro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-3-15-10(13)7-4-6(11)5-8(12)9(7)14-2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGOYMZWGSWCAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-difluoro-2-methoxybenzoate can be synthesized through the esterification of 3,5-difluoro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of thionyl chloride to convert 3,5-difluoro-2-methoxybenzoic acid to its corresponding acid chloride, which is then reacted with ethanol to form the ester. This method allows for higher yields and easier purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluoro-2-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups.

Hydrolysis: 3,5-difluoro-2-methoxybenzoic acid and ethanol.

Reduction: 3,5-difluoro-2-methoxybenzyl alcohol.

Scientific Research Applications

Ethyl 3,5-difluoro-2-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,5-difluoro-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Ethyl 2-Amino-3,5-Difluoro-4-Methoxybenzoate (CAS 1249877-56-2)

- Structure: Features an amino (-NH₂) group at position 2 and a methoxy group at position 4, with fluorine at 3 and 4.

- Functional Groups : Combines ester, amine, and methoxy functionalities.

- Key Differences: The amino group increases nucleophilic reactivity, enabling participation in coupling reactions, unlike the non-amino target compound. Substituent positions alter electron distribution: the 2-methoxy group in the target compound may reduce steric hindrance compared to the 4-methoxy analog .

- Applications: Used as a chemical intermediate, whereas the target compound’s lack of an amino group may limit its utility in peptide synthesis.

Diflufenican (C₁₉H₁₅F₅N₂O₂)

- Structure: Contains a pyridinecarboxamide backbone with trifluoromethyl (-CF₃) and phenoxy substituents.

- Functional Groups : Amide and trifluoromethyl groups dominate.

- Key Differences :

- Applications : Widely used as a herbicide, whereas the target compound’s ester functionality may suit insecticidal or fungicidal roles.

Metsulfuron Methyl Ester (C₁₄H₁₅N₅O₆S)

- Structure : A sulfonylurea herbicide with a triazine ring and sulfonylurea bridge.

- Functional Groups : Sulfonylurea and methoxy groups.

- Key Differences: The sulfonylurea group enables acetolactate synthase (ALS) inhibition, a mechanism absent in the target compound. Fluorine substituents in the target compound may confer resistance to oxidative degradation compared to non-fluorinated esters like metsulfuron .

Comparative Data Table

Key Research Findings

- Substituent Position Effects : Ortho-substituted methoxy groups (as in the target compound) may hinder enzymatic hydrolysis compared to para-substituted analogs, enhancing stability in biological systems .

- Reactivity: The absence of an amino group in the target compound reduces its reactivity in amidation or condensation reactions compared to Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate .

Biological Activity

Ethyl 3,5-difluoro-2-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant data and case studies.

This compound can be synthesized through the esterification of 3,5-difluoro-2-methoxybenzoic acid with ethanol, typically using sulfuric acid as a catalyst. The reaction involves refluxing the acid with ethanol and subsequent purification methods such as distillation or recrystallization. Industrially, more efficient methods may involve converting the acid to an acid chloride using thionyl chloride before reacting it with ethanol to form the ester.

The biological activity of this compound is largely attributed to its interaction with various biological macromolecules, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability, which are critical for drug development. The compound may act as an inhibitor or substrate in enzyme-catalyzed reactions, influencing various biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against certain cancer cell lines, suggesting significant cytotoxicity .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been explored for its anti-inflammatory properties. Preclinical studies demonstrated that it could reduce inflammation markers in animal models of inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Comparative Analysis

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| Ethyl 3,5-difluoro-4-methoxybenzoate | Methoxy group at position 4 | Similar anticancer activity |

| Ethyl 3,5-difluorobenzoate | Lacks methoxy group | Reduced efficacy in biological assays |

| Ethyl 2,4-difluoro-3-methoxybenzoate | Different substitution pattern | Varies in reactivity and biological effects |

This table illustrates how slight variations in structure can significantly impact biological activity.

Case Studies

- Anticancer Efficacy : A study conducted on human breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways .

- Inflammation Model : In a murine model of arthritis, administration of this compound led to a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.